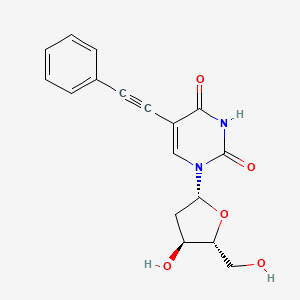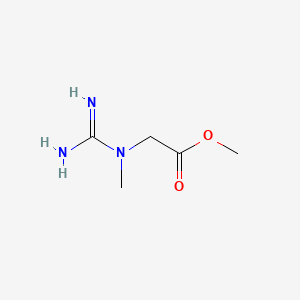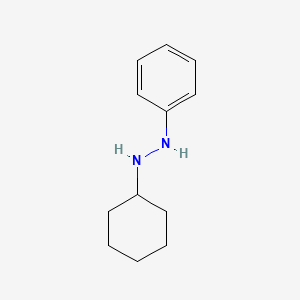
N2-Cyclohexyl-N1-phenylhydrazine
Overview
Description
N2-Cyclohexyl-N1-phenylhydrazine: is a hydrazine derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 210.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Cyclohexyl-N1-phenylhydrazine can be synthesized through the reaction of cyclohexylamine with phenylhydrazine under controlled conditions. The reaction typically involves the use of organic solvents and may require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions: N2-Cyclohexyl-N1-phenylhydrazine undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .
Common Reagents and Conditions:
Nucleophilic Addition: Hydrazine reacts with carbonyl compounds to form hydrazones.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: The Wolff-Kishner reduction involves the use of hydrazine and a strong base like potassium hydroxide, typically in a high boiling point solvent such as ethylene glycol.
Major Products:
Nucleophilic Addition: Formation of hydrazones.
Oxidation: Formation of corresponding oxidized products.
Reduction: Conversion to alkanes through the Wolff-Kishner reduction.
Scientific Research Applications
N2-Cyclohexyl-N1-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N2-Cyclohexyl-N1-phenylhydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound reacts with carbonyl groups to form hydrazones, which can further undergo various transformations. The Wolff-Kishner reduction mechanism involves the formation of a hydrazone intermediate, followed by base-catalyzed double-bond migration, loss of nitrogen gas, and protonation to yield the alkane product .
Comparison with Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.
Cyclohexylamine: Another amine that can form hydrazones with carbonyl compounds.
N-Methylphenylhydrazine: A methylated derivative with distinct properties.
Uniqueness: N2-Cyclohexyl-N1-phenylhydrazine stands out due to its unique combination of cyclohexyl and phenyl groups, which confer specific chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-2-phenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXCOGOBLTVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454626 | |
| Record name | N2-Cyclohexyl-N1-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53656-81-8 | |
| Record name | N2-Cyclohexyl-N1-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





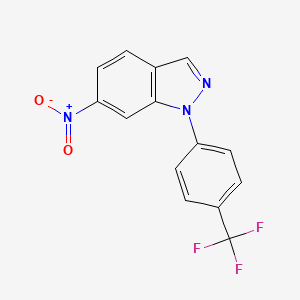

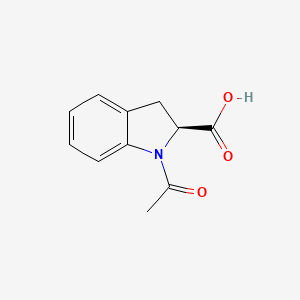
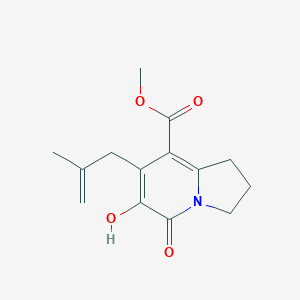
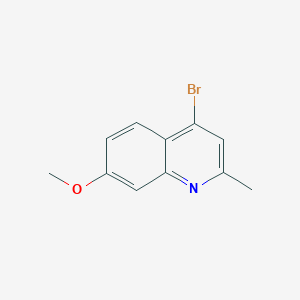
![2-(4-Fluorophenyl)-3-methylthio-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624491.png)
